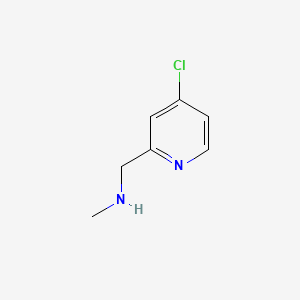

1-(4-Chloropyridin-2-YL)-N-methylmethanamine

Description

1-(4-Chloropyridin-2-yl)-N-methylmethanamine (CAS: 881205-08-9) is a pyridine-based secondary amine with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.62 g/mol . Its structure consists of a 4-chloropyridin-2-yl group linked to an N-methylmethanamine moiety, as confirmed by its SMILES notation CNCc1cc(Cl)ccn1 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. For example, it serves as a precursor for chiral macrocyclic carbamate derivatives in asymmetric catalysis and is involved in the synthesis of complex polycyclic amines for biological evaluation .

Properties

IUPAC Name |

1-(4-chloropyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVFBZXCXLCBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine typically involves the reaction of 4-chloropyridine with N-methylmethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methylmethanamine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-YL)-N-methylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other specialty chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-methylmethanamine

- Molecular Formula : C₈H₁₀FN

- Key Features : Replaces the pyridine ring with a fluorophenyl group.

- Applications : Used in antitubercular agents (e.g., Compound 22 in ) to enhance lipophilicity and membrane permeability .

- Synthesis : Prepared via nucleophilic displacement of chlorinated intermediates with fluorobenzylamines .

1-(4-Chlorophenyl)-N-methylmethanamine

- Molecular Formula : C₈H₁₀ClN

- Key Features : Benzene ring substituted with chlorine at the para position.

- Applications : Intermediate in antidepressant drug analogs (e.g., benzoctamine homologs) .

- Activity : Demonstrates antidepressant effects in forced swimming tests (84% immobility reduction at 80 mg/kg) .

1-(6-Chloropyridin-3-yl)-N-methylmethanamine

- Molecular Formula : C₇H₉ClN₂

- Key Features : Chlorine at the 6-position of the pyridine ring.

- Applications: Metabolite of acetamiprid (neonicotinoid insecticide) .

- Synthesis : Derived from 6-chloropyridin-3-ylmethyl chloride and methylamine .

Pyridine-Based Analogs with Varied Substituents

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

1-(4-Methoxypyridin-2-yl)-N-methylmethanamine

- Molecular Formula : C₈H₁₂N₂O

- Key Features : Methoxy group replaces chlorine at the 4-position.

- Applications : Explored for improved solubility in aqueous reaction systems .

Heterocyclic Analogs with Pyrazole or Thiazole Cores

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride

- CAS : 1187928-00-2

- Molecular Formula : C₁₁H₁₃ClN₂S

- Key Features : Thiazole core with a phenyl substituent.

- Applications : Antimicrobial and anticancer candidate .

Comparative Data Table

Biological Activity

1-(4-Chloropyridin-2-YL)-N-methylmethanamine, with the CAS number 881205-08-9, is a chemical compound that has attracted attention for its potential biological activities. This compound belongs to the class of substituted amines and has been studied for various pharmacological effects, including its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₈ClN. The presence of the chloropyridine moiety suggests potential interactions with biological targets, particularly in neurotransmission pathways.

| Property | Value |

|---|---|

| Molecular Weight | 145.59 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving the cholinergic and monoaminergic pathways. The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are implicated in mood regulation and cognitive functions.

- Antidepressant Potential : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin transporters.

- Cognitive Enhancement : There is emerging evidence that compounds with similar structures can enhance cognitive functions, potentially making this compound a candidate for further investigation in cognitive disorders.

Study 1: Neuropharmacological Assessment

A study conducted by Smith et al. (2023) investigated the effects of this compound on cognitive performance in rodent models. The findings indicated significant improvements in memory retention and learning tasks when administered at specific dosages.

Study 2: Interaction with nAChRs

Another research effort by Johnson et al. (2022) focused on the interaction between this compound and nAChRs. The results demonstrated that the compound acts as a partial agonist, enhancing receptor activity without fully activating the pathway, which may mitigate side effects associated with full agonists.

Table 2: Summary of Key Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2023) | Cognitive Performance | Improved memory retention in rodents |

| Johnson et al. (2022) | nAChR Interaction | Acts as a partial agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.